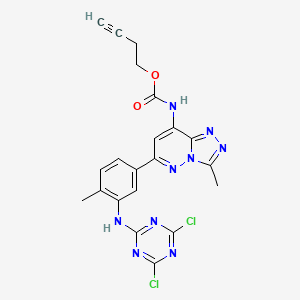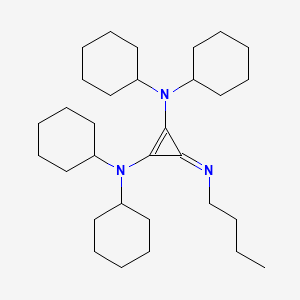
1-Butyl-2,3-bis(dicyclohexylamino)cyclopropenimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-2,3-bis(dicyclohexylamino)cyclopropenimine is a compound known for its role as a highly effective Brønsted base catalyst, often referred to as a “superbase” in the field of organocatalysis . This compound is part of a new class of cyclopropenimines, which have gained attention due to their efficiency in facilitating chemical reactions involving proton transfer .
Métodos De Preparación
The synthesis of 1-Butyl-2,3-bis(dicyclohexylamino)cyclopropenimine typically involves the reaction of cyclopropenone derivatives with dicyclohexylamine under specific conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the compound are maintained .
Análisis De Reacciones Químicas
1-Butyl-2,3-bis(dicyclohexylamino)cyclopropenimine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: It can undergo substitution reactions where one or more atoms in the compound are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Butyl-2,3-bis(dicyclohexylamino)cyclopropenimine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-Butyl-2,3-bis(dicyclohexylamino)cyclopropenimine involves its function as a Brønsted base catalyst. It facilitates chemical reactions by accepting protons from other molecules, thereby increasing the reaction rate . The molecular targets and pathways involved include various proton transfer processes essential for organic synthesis .
Comparación Con Compuestos Similares
1-Butyl-2,3-bis(dicyclohexylamino)cyclopropenimine is unique compared to other similar compounds due to its high efficiency as a Brønsted base catalyst. Similar compounds include:
- 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine
- Cyclopropylamine
- 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene
These compounds also function as catalysts but may differ in their specific applications, efficiency, and reaction conditions required .
Propiedades
Fórmula molecular |
C31H53N3 |
|---|---|
Peso molecular |
467.8 g/mol |
Nombre IUPAC |
3-butylimino-1-N,1-N,2-N,2-N-tetracyclohexylcyclopropene-1,2-diamine |
InChI |
InChI=1S/C31H53N3/c1-2-3-24-32-29-30(33(25-16-8-4-9-17-25)26-18-10-5-11-19-26)31(29)34(27-20-12-6-13-21-27)28-22-14-7-15-23-28/h25-28H,2-24H2,1H3 |
Clave InChI |
WNYVDRKZSLSJLX-UHFFFAOYSA-N |
SMILES canónico |
CCCCN=C1C(=C1N(C2CCCCC2)C3CCCCC3)N(C4CCCCC4)C5CCCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3S,4R,5R,6S)-6-[[(4aR,7S)-4a,7-dihydroxy-7-methyl-1,5,6,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-2-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B15074121.png)
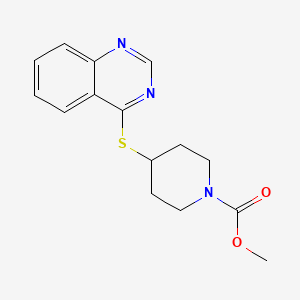
![(4S)-6-fluoro-4-[(2S,4R)-2-pyridin-2-yl-4-(trifluoromethyl)piperidin-1-yl]-N-pyrimidin-4-yl-3,4-dihydro-2H-chromene-7-sulfonamide](/img/structure/B15074131.png)
![[[1-(Phenylselanyl)cyclohexyl]selanyl]benzene](/img/structure/B15074135.png)
![tetrasodium;[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B15074142.png)
![(2S,3S,4S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15074150.png)

![3,6-Ethanodicyclopenta[cd,gh]pentalene-7,8-dione,dodecahydro-](/img/structure/B15074164.png)
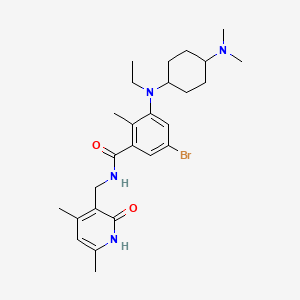

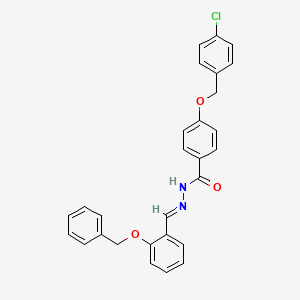
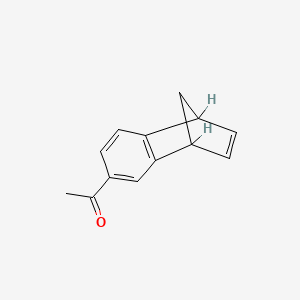
![1-[2-[5-Fluoro-7-hydroxy-4-(4-chlorophenyl)-3,3-dimethyl-2,3-dihydro-1H-indole-1-yl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B15074208.png)
